![molecular formula C17H15ClN2S B5604156 2-[(4-chlorobenzyl)thio]-4,6-dimethylquinazoline](/img/structure/B5604156.png)

2-[(4-chlorobenzyl)thio]-4,6-dimethylquinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinazoline derivatives, including those structurally related to 2-[(4-Chlorobenzyl)thio]-4,6-dimethylquinazoline, often involves modified Biginelli reactions or microwave-assisted Suzuki-Miyaura cross-coupling approaches. These methods have been applied to generate a range of quinazoline derivatives with varied substituents, showcasing the versatility and adaptability of synthetic strategies for creating this class of compounds (Yarim et al., 2002), (Verhaeghe et al., 2008).

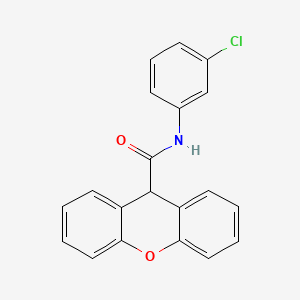

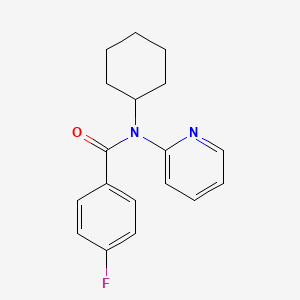

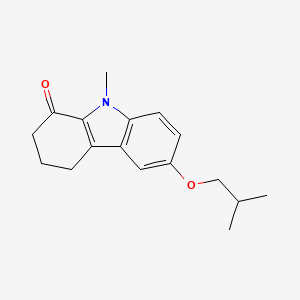

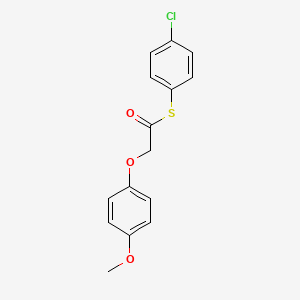

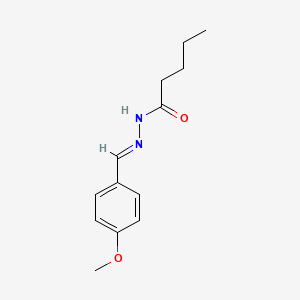

Molecular Structure Analysis

Molecular structure analysis of quinazoline derivatives, including X-ray crystallography and spectral methods (IR, 1H NMR, MS), plays a crucial role in confirming the structural integrity and identifying the specific substituents present in these compounds. These techniques have been instrumental in elucidating the complex molecular frameworks of quinazoline derivatives, providing insights into their potential interactions and functionalities (Outt et al., 1998), (Mandal & Patel, 2018).

Chemical Reactions and Properties

Quinazoline derivatives are known for their reactivity and ability to undergo a range of chemical reactions, including thioetherification, halogenation, and cyclization. These reactions facilitate the introduction of diverse functional groups, significantly altering the chemical properties and potential biological activities of these compounds (Yang et al., 2007).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystal structure, are crucial for understanding its behavior in different environments and potential applications. These properties are typically influenced by the molecular structure and substituents present on the quinazoline core (Han et al., 2011).

Chemical Properties Analysis

The chemical properties of quinazoline derivatives, including reactivity, stability, and interactions with biological targets, are determined by their molecular structure and the nature of their substituents. Studies have shown that these compounds exhibit a range of biological activities, attributed to their ability to interact with various receptors and enzymes, highlighting the importance of detailed chemical properties analysis for the development of pharmacologically active agents (Rajasekaran et al., 2013).

Scientific Research Applications

Antimicrobial and Antitubercular Activities

2-[(4-chlorobenzyl)thio]-4,6-dimethylquinazoline and related quinazoline derivatives have been synthesized and studied for various biological activities. For instance, certain quinazoline-4-thiones have shown significant antimycobacterial activity against Mycobacterium avium and M. kansasii, surpassing the standard drug isoniazid in some cases. These compounds also demonstrated photosynthesis-inhibiting activity, indicating their potential use in agricultural research to control unwanted plant growth or algae proliferation (Kubicová et al., 2003). Additionally, new thioquinazolinone derivatives were synthesized and showed broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi, highlighting their potential as novel antimicrobial agents (Rajasekaran et al., 2013).

Anticancer Properties

Research has also explored the anticancer potential of quinazoline derivatives. N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, for example, was identified as a potent inducer of apoptosis and anticancer agent with high blood-brain barrier penetration, showing efficacy in breast cancer and other cancer models (Sirisoma et al., 2009). This suggests potential therapeutic applications for certain types of brain tumors or metastases that are difficult to treat with conventional chemotherapy.

Antiplasmodial Activity

Quinazoline derivatives have also been evaluated for their antiplasmodial activity, with some compounds showing promising results against chloroquine-resistant and -sensitive strains of Plasmodium falciparum. These findings indicate potential applications in the development of new antimalarial therapies (Verhaeghe et al., 2008).

Corrosion Inhibition

Beyond biomedical applications, quinazolinone compounds have been studied for their corrosion inhibition properties on steel surfaces in acidic media. This research contributes to the development of safer and more effective corrosion inhibitors for industrial applications, potentially reducing the environmental and economic impacts of corrosion (Saha et al., 2016).

properties

IUPAC Name |

2-[(4-chlorophenyl)methylsulfanyl]-4,6-dimethylquinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2S/c1-11-3-8-16-15(9-11)12(2)19-17(20-16)21-10-13-4-6-14(18)7-5-13/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJHLGCIOMMXLAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N=C(N=C2C=C1)SCC3=CC=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethyl-N-(tetrahydrofuran-2-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5604078.png)

![1-benzyl-N-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5604086.png)

![3-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)propyl phenylcarbamate](/img/structure/B5604108.png)

![(3R*,4S*)-4-cyclopropyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5604126.png)

![N-[1-(methylsulfonyl)-4-piperidinyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5604129.png)

![N-[(3S*,4R*)-1-(imidazo[2,1-b][1,3]thiazol-6-ylacetyl)-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5604136.png)

![6-oxo-6H-benzo[c]chromen-3-yl 2-thiophenecarboxylate](/img/structure/B5604153.png)

![4-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5604168.png)

![3-[(6-cyclopropylpyrimidin-4-yl)(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B5604184.png)